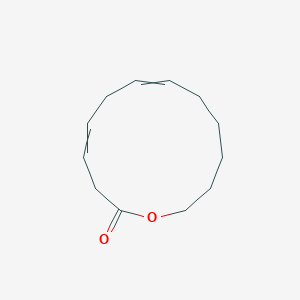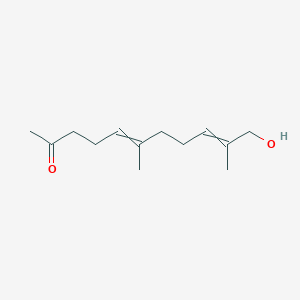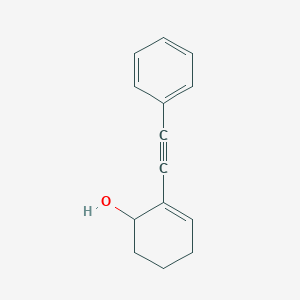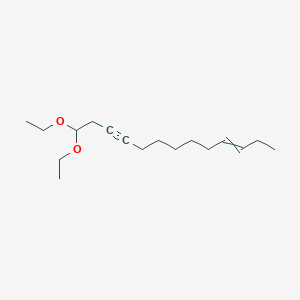
1-Oxacyclotrideca-4,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacyclotrideca-4,7-dien-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol This compound is characterized by its unique structure, which includes a 13-membered ring containing an oxygen atom and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxacyclotrideca-4,7-dien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diene precursors and ring-closing metathesis (RCM) reactions. The reaction conditions often require the presence of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotrideca-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the compound.
Reduction: This can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones , while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Oxacyclotrideca-4,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including and properties.
Medicine: Research is ongoing to investigate its potential as a .
Industry: It is used in the development of polymers and materials science for its unique structural properties.
Mechanism of Action
The mechanism by which 1-Oxacyclotrideca-4,7-dien-2-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions , which can influence its reactivity and binding affinity. The pathways involved often include enzyme inhibition or activation , depending on the specific application .
Comparison with Similar Compounds
Cyclododecanone: Another large-ring ketone with similar structural features.
Cyclotridecanone: A 13-membered ring ketone without the double bonds.
Oxacyclododecanone: A 12-membered ring analog with an oxygen atom.
Uniqueness: 1-Oxacyclotrideca-4,7-dien-2-one is unique due to its combination of a large ring size, the presence of an oxygen atom, and two double bonds. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
90134-39-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2 |
InChI Key |
IDCDKEUBOYQTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CCC=CCC(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)





![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

